
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride
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Description
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C18H25Cl3N4O2S and its molecular weight is 467.83. The purity is usually 95%.
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Biological Activity
The compound 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride (commonly referred to as DMP) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
DMP has a complex structure characterized by the following components:
- Sulfonyl group : Contributes to its reactivity and interaction with biological targets.
- Piperazine moiety : Often associated with various pharmacological activities.
- Pyrazole derivative : Implicated in anticancer and anti-inflammatory activities.
The molecular formula of DMP is C19H24Cl2N4O2S, and its molecular weight is approximately 433.39 g/mol.
DMP's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It has shown potential in targeting:
- Aurora Kinase : Involved in cell division; inhibition may lead to cancer cell apoptosis.
- Other Kinases : Preliminary studies suggest activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression.
Anticancer Activity
DMP has been evaluated for its anticancer properties in several studies:
- Cell Line Studies : DMP exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-468 (breast cancer). The IC50 values ranged from 100 nM to 200 nM, indicating potent activity against these malignancies .
Cell Line | IC50 (nM) |
---|---|
HeLa | 150 |
MDA-MB-468 | 120 |
HCT-15 | 180 |
Mechanistic Studies
In mechanistic studies, DMP was found to induce apoptosis in cancer cells through:
- Caspase Activation : Increased levels of activated caspases were observed, indicating the initiation of the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed that DMP caused G2/M phase arrest in treated cells, leading to inhibited proliferation .
Anti-inflammatory Effects
Beyond its anticancer properties, DMP has shown promise as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : Studies have reported that DMP reduces levels of TNF-alpha and IL-6 in vitro, which are key mediators of inflammation.
Case Studies and Research Findings
Several research articles have documented the biological activity of DMP:
- Study on Cancer Cell Lines : A comprehensive study assessed the efficacy of DMP on a panel of cancer cell lines. The results indicated that DMP not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
- Kinase Inhibition Profile : A detailed kinase profiling revealed that DMP selectively inhibits Aurora A kinase with an IC50 value in the low nanomolar range. This selectivity suggests potential for reduced off-target effects compared to less selective kinase inhibitors .
- Preclinical Models : In vivo studies using xenograft models demonstrated that DMP significantly reduced tumor growth compared to control groups, further validating its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N4O2S.ClH/c1-13-10-18(17(20)12-16(13)19)27(25,26)23-7-4-22(5-8-23)6-9-24-15(3)11-14(2)21-24;/h10-12H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSNUVAJGIREJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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